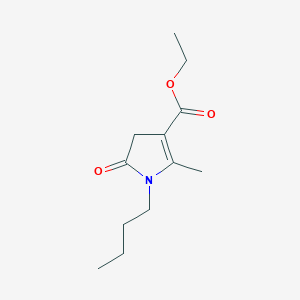
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a butyl-substituted amine with an ethyl ester derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
Ethyl 5-oxo-4,5-dihydro-1h-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1h-pyrrole-3-carboxylate: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
生物活性
Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 6946-42-5) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrrole ring and various substituents, positions it as a candidate for pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C12H19NO3 with a molecular weight of approximately 225.28 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Biological Activity Overview
Research into the biological activity of pyrrole derivatives has shown that they can exhibit a range of pharmacological effects. This compound is primarily investigated for its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Pyrrole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 3.12 μg/mL |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents, especially against resistant strains .
Antiviral Activity
Recent studies have indicated that certain pyrrole derivatives possess antiviral properties. Although specific data on this compound's antiviral efficacy is limited, related compounds have shown activity against viruses such as HIV and influenza . Further research is needed to establish the direct antiviral effects of this specific derivative.
Anticancer Activity
The anticancer potential of pyrrole derivatives has been explored in various studies. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF7 (breast cancer) | 20 μM |
| A549 (lung cancer) | 25 μM |
These results indicate that this compound may inhibit cell proliferation and could be further developed as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial growth and cancer cell proliferation. Potential mechanisms include:
- Inhibition of DNA synthesis : Similar to other pyrrole derivatives, it may interfere with nucleic acid synthesis.
- Disruption of cell membrane integrity : The compound might alter the permeability of microbial membranes.
- Induction of apoptosis in cancer cells : It may trigger programmed cell death pathways in tumor cells.
Case Studies
Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of pyrrole-based compounds, including Ethyl 1-butyl-2-methyl-5-oxo, exhibited significant antibacterial activity against MRSA and other resistant strains .
- Anticancer Properties : Research on related compounds showed that modifications on the pyrrole ring could enhance cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development .
属性
CAS 编号 |
6946-42-5 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
ethyl 1-butyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-4-6-7-13-9(3)10(8-11(13)14)12(15)16-5-2/h4-8H2,1-3H3 |
InChI 键 |
ZHJMFQVXKXYHHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(CC1=O)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















